Isopropenyl Acetate: A Comprehensive Technical Guide for Synthetic Applications
Isopropenyl Acetate: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Isopropenyl acetate (B1210297) is a versatile and reactive enol ester that serves as a valuable building block in a multitude of synthetic transformations. Its unique structure, combining the reactivity of a carbon-carbon double bond with the functionality of an acetate group, makes it a key reagent in acetylation reactions, the synthesis of important intermediates, and polymerization processes. This in-depth technical guide provides a thorough overview of the fundamental properties of isopropenyl acetate, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in modern organic synthesis.
Core Properties of Isopropenyl Acetate
A comprehensive understanding of the physical, chemical, and spectroscopic properties of isopropenyl acetate is essential for its effective use in synthesis.
Physical and Chemical Properties
Isopropenyl acetate is a clear, colorless liquid with a characteristic fruity odor.[1] It is less dense than water and its vapors are heavier than air.[2] Key physical and chemical properties are summarized in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Fruity, ethereal | [1] |
| Density | 0.9090 g/cm³ at 20 °C | [3] |
| Boiling Point | 97 °C | [3] |
| Melting Point | -92.9 °C | [3] |
| Flash Point | 15 °C (59 °F) | [1] |
| Solubility | Soluble in ethanol, acetone (B3395972), and ethyl ether. Slightly soluble in water. | [2] |
| Refractive Index (n²⁰/D) | 1.4001 | [3] |
| CAS Number | 108-22-5 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of isopropenyl acetate.
The ¹H NMR spectrum of isopropenyl acetate exhibits characteristic signals for the vinyl and methyl protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.6 | d | 1H | =CH₂ (cis to OAc) |
| ~4.3 | d | 1H | =CH₂ (trans to OAc) |
| ~2.1 | s | 3H | -C(O)CH₃ |
| ~1.9 | s | 3H | =C(CH₃)- |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~169 | C=O (ester) |
| ~150 | =C(CH₃)- |
| ~95 | =CH₂ |
| ~25 | =C(CH₃)- |
| ~20 | -C(O)CH₃ |
The IR spectrum shows characteristic absorption bands for the ester and alkene functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | =C-H stretch |
| ~1750 | Strong | C=O stretch (ester) |
| ~1660 | Medium | C=C stretch |
| ~1220 | Strong | C-O stretch (ester) |
The mass spectrum of isopropenyl acetate shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 100 | Moderate | [M]⁺ |
| 85 | Moderate | [M - CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Safety Information
Isopropenyl acetate is a highly flammable liquid and vapor. It may cause respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated fume hood, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Synthesis of Isopropenyl Acetate
Isopropenyl acetate is primarily synthesized through the reaction of acetone with ketene (B1206846).[3] An alternative laboratory-scale synthesis involves the transesterification of vinyl acetate.
Synthesis from Acetone and Ketene
This industrial method involves the acid-catalyzed reaction of acetone with ketene.[5] Ketene is a highly reactive and toxic gas, making this procedure more suitable for specialized industrial settings.
Reaction Mechanism:
Caption: Synthesis of Isopropenyl Acetate from Acetone and Ketene.
Experimental Protocol (Conceptual): Note: This is a conceptual outline due to the hazardous nature of ketene. It is not a detailed laboratory procedure.
-
A stream of ketene gas is bubbled through a solution of acetone containing a catalytic amount of a strong acid (e.g., sulfuric acid or naphthalenedisulfonic acid).[5]
-
The reaction temperature is maintained between 50-85 °C.[5]
-
After the reaction is complete, the catalyst is neutralized.
-
The crude product is then purified by fractional distillation to yield isopropenyl acetate.[5]
Synthesis by Transesterification of Vinyl Acetate
A more accessible laboratory synthesis involves the transesterification of vinyl acetate with acetone, catalyzed by a suitable transition metal complex or acid. While less common, this method avoids the use of ketene.
Reaction Workflow:
Caption: Transesterification Synthesis Workflow.
Experimental Protocol: This is a general procedure; specific catalysts and conditions may vary.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add vinyl acetate, a molar excess of acetone, and a catalytic amount of a suitable catalyst (e.g., a ruthenium-based catalyst).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst (if necessary) and remove the excess acetone under reduced pressure.
-
Purify the residue by fractional distillation to obtain isopropenyl acetate.
Key Synthetic Applications of Isopropenyl Acetate
Isopropenyl acetate is a versatile reagent in organic synthesis, primarily utilized for acetylations and as a precursor to other important compounds.
Acetylation of Alcohols and Phenols
Isopropenyl acetate serves as an efficient and "green" acetylating agent for alcohols and phenols.[6] The reaction is often catalyzed by an acid or a metal complex and produces acetone as the only byproduct, which can be easily removed.[6]
Reaction Mechanism:
Caption: Acetylation of Alcohols/Phenols.
Experimental Protocol for Acetylation of Benzyl (B1604629) Alcohol:
-
In a round-bottom flask, dissolve benzyl alcohol (1.0 eq.) in isopropenyl acetate (1.5 eq.).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by TLC.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl acetate.[7]
Synthesis of Acetylacetone (B45752)
Isopropenyl acetate is the principal commercial precursor to acetylacetone (2,4-pentanedione), an important bidentate ligand and synthetic intermediate.[3] The conversion is achieved through a thermal rearrangement (pyrolysis) at high temperatures over a metal surface.[3][8]
Reaction Workflow:
Caption: Synthesis of Acetylacetone via Pyrolysis.
Experimental Protocol (Conceptual): Note: This procedure requires specialized high-temperature equipment and is provided for conceptual understanding.
-
Isopropenyl acetate is vaporized and passed through a tube furnace packed with a suitable metal catalyst or inert material.[9][10]
-
The furnace is maintained at a high temperature, typically in the range of 400-600 °C.[10]
-
The product stream exiting the furnace is rapidly cooled and condensed.
-
The collected liquid, a mixture of acetylacetone, unreacted starting material, and byproducts, is then purified by fractional distillation.[8]
Polymerization
The vinyl group in isopropenyl acetate allows it to undergo free-radical polymerization to form poly(isopropenyl acetate).[11] It can also be copolymerized with other vinyl monomers to create polymers with tailored properties.[6]
Polymerization Process:
Caption: Free-Radical Polymerization of Isopropenyl Acetate.
Experimental Protocol for Bulk Polymerization:
-
Place purified isopropenyl acetate in a reaction vessel equipped with a magnetic stirrer and an inlet for an inert gas.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[12]
-
De-gas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through it.
-
Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[13]
-
Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction and dissolve the polymer in a suitable solvent (e.g., acetone).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol (B129727) or water).
-
Collect the polymer by filtration and dry it under vacuum.
Protection of Diols as Acetonides
Isopropenyl acetate can be used to protect 1,2- and 1,3-diols as isopropylidene acetals (acetonides), a common protecting group strategy in multi-step synthesis.[3] This reaction is typically acid-catalyzed.
Reaction Workflow:
Caption: Acetonide Protection of a Diol.
Experimental Protocol for the Protection of 1,2-Propanediol:
-
To a solution of 1,2-propanediol (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or acetone), add isopropenyl acetate (1.2 eq.).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (e.g., 0.02 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting diol is consumed.
-
Quench the reaction by adding a small amount of a weak base (e.g., triethylamine (B128534) or solid sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield the corresponding acetonide.
Conclusion
Isopropenyl acetate is a fundamentally important and versatile reagent in synthetic chemistry. Its utility as an acetylating agent, a precursor to acetylacetone, a monomer in polymerization, and a protecting group for diols highlights its broad applicability. The experimental protocols provided in this guide offer a starting point for researchers to harness the synthetic potential of this valuable compound. As with all chemical procedures, appropriate safety precautions must be taken, and the protocols may require optimization based on the specific substrate and desired outcome.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Isopropenyl acetate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101514152A - Preparation of acetylacetone by converting isopropenyl acetate by segmented temperature control method - Google Patents [patents.google.com]
- 10. Biosynthesis of acetylacetone inspired by its biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pslc.ws [pslc.ws]
- 13. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
